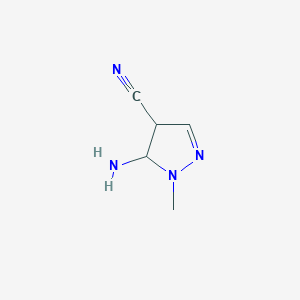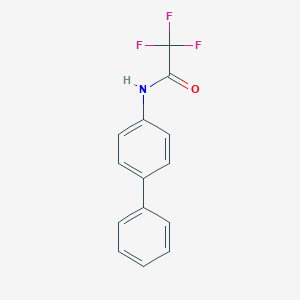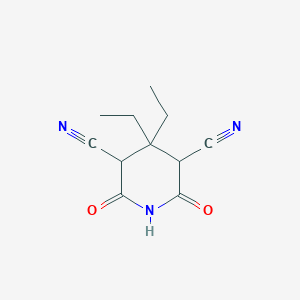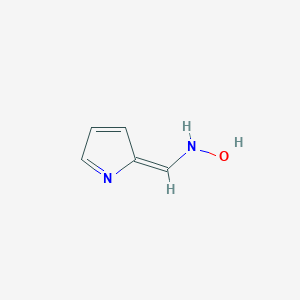
4,5-Bis((2,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis((2,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone, commonly known as BDP, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. This compound belongs to the class of pyridazinones and has been shown to possess a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of BDP is not fully understood. However, it has been suggested that BDP may exert its biological effects by inhibiting the activity of certain enzymes and receptors. For example, BDP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In addition, BDP has been shown to bind to the GABA-A receptor, a receptor that is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
BDP has been shown to possess a wide range of biochemical and physiological effects. In the field of medicinal chemistry, BDP has been shown to possess potent antifungal and antibacterial activity. In addition, BDP has also been shown to possess antitumor activity and has been suggested as a potential chemotherapeutic agent. BDP has also been shown to possess neuroprotective and analgesic properties. Furthermore, BDP has been suggested as a potential therapeutic agent for the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using BDP in lab experiments is its potent biological activity. BDP has been shown to possess a wide range of biochemical and physiological effects, making it a useful tool for studying various biological processes. In addition, BDP is relatively easy to synthesize, and its purity can be increased by recrystallization.
One of the limitations of using BDP in lab experiments is its potential toxicity. BDP has been shown to possess cytotoxic activity, and care should be taken when handling this compound. In addition, the mechanism of action of BDP is not fully understood, which may limit its usefulness in certain types of experiments.
Future Directions
There are several future directions for the study of BDP. One potential direction is the development of BDP as a therapeutic agent for the treatment of Alzheimer's disease. Another potential direction is the study of BDP's mechanism of action, which may help to elucidate its biological effects. Furthermore, the synthesis of analogs of BDP may lead to the development of compounds with improved biological activity and reduced toxicity.
Synthesis Methods
The synthesis of BDP is a complex process that involves several steps. The first step involves the reaction of 2,4-dichlorobenzyl chloride with thiourea in the presence of sodium hydroxide to yield 2,4-dichlorobenzylthiourea. The second step involves the reaction of 2,4-dichlorobenzylthiourea with 2-phenyl-3(2H)-pyridazinone in the presence of potassium hydroxide to yield BDP. The overall yield of BDP is around 40-50%, and the purity of the compound can be increased by recrystallization.
Scientific Research Applications
BDP has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, BDP has been shown to possess potent antifungal and antibacterial activity. In addition, BDP has also been shown to possess antitumor activity and has been suggested as a potential chemotherapeutic agent. BDP has also been studied for its potential applications in the field of neuroscience, where it has been shown to possess neuroprotective and analgesic properties. Furthermore, BDP has been suggested as a potential therapeutic agent for the treatment of Alzheimer's disease.
properties
CAS RN |
5589-93-5 |
|---|---|
Product Name |
4,5-Bis((2,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone |
Molecular Formula |
C24H16Cl4N2OS2 |
Molecular Weight |
554.3 g/mol |
IUPAC Name |
4,5-bis[(2,4-dichlorophenyl)methylsulfanyl]-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C24H16Cl4N2OS2/c25-17-8-6-15(20(27)10-17)13-32-22-12-29-30(19-4-2-1-3-5-19)24(31)23(22)33-14-16-7-9-18(26)11-21(16)28/h1-12H,13-14H2 |
InChI Key |
OOZZPGKTPMETDR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=C(C=C(C=C3)Cl)Cl)SCC4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=C(C=C(C=C3)Cl)Cl)SCC4=C(C=C(C=C4)Cl)Cl |
Other CAS RN |
5589-93-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[3-(2,4-Dinitroanilino)phenyl]methanol](/img/structure/B185632.png)




![Ethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B185644.png)

![7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile](/img/structure/B185648.png)


